Tri-o-tolyl phosphate Tri-o-tolyl phosphate Tri-o-tolyl phosphate is classified under the class of non-halogenated organophosphate esters (OPEs).
Tricresyl phosphate, abbreviated TCP, is an organophosphate compound that is used as a plasticizer and diverse other applications.
Brand Name: Vulcanchem
CAS No.: 78-30-8
VCID: VC0545915
InChI: InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3
SMILES: CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Molecular Formula: C21H21O4P
Molecular Weight: 368.4 g/mol

Tri-o-tolyl phosphate

CAS No.: 78-30-8

Cat. No.: VC0545915

Molecular Formula: C21H21O4P

Molecular Weight: 368.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tri-o-tolyl phosphate - 78-30-8

Specification

CAS No. 78-30-8
Molecular Formula C21H21O4P
Molecular Weight 368.4 g/mol
IUPAC Name tris(2-methylphenyl) phosphate
Standard InChI InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3
Standard InChI Key YSMRWXYRXBRSND-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Canonical SMILES CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
Appearance Solid powder
Boiling Point 410 °C
BP: approximately 410 °C with slight decomposition
770 °F (Slight decomposition)
770 °F (Decomposes)
Colorform Colorless or pale yellow liquid
Flash Point 437 °F ( 225 °C) (Closed cup)
225 °C c.c.
437 °F
Melting Point 11 °C
-22-(-)13 °F
52 °F

Introduction

Chemical Identity and Structural Characteristics

Tri-o-tolyl phosphate (TOTP), systematically named tris(2-methylphenyl) phosphate, has the molecular formula C21H21O4P and a molecular weight of 368.36 g/mol . Structurally, it consists of a phosphate core bonded to three o-cresyl (2-methylphenyl) groups. The ortho substitution pattern distinguishes it from meta- and para-isomers, which exhibit markedly lower toxicity . Commercial TCP mixtures typically contain <1% ortho-isomer due to regulatory restrictions, but pure TOTP remains a focus of toxicological studies .

Synthesis and Industrial Production

Grignard Reaction Methodology

The synthesis of TOTP via a Grignard reaction involves the following steps:

  • Initiation: Magnesium turnings react with 2-bromotoluene in tetrahydrofuran (THF) under inert conditions, forming a 2-tolylmagnesium bromide intermediate .

  • Phosphorylation: Addition of phosphorus trichloride (PCl3) at 0°C, followed by refluxing for 18 hours, yields crude TOTP.

  • Purification: Recrystallization from ethanol produces a white solid with a reported yield of 62% .

Table 1: Synthesis Conditions and Yields

ReactantSolventTemperatureTimeYield
2-Bromotoluene + PCl3THF0°C → Reflux18 hr62%

Alternative Routes

Reduction of tris(o-tolyl)phosphine oxide with sodium in toluene at 110°C achieves near-quantitative yields (98%) . This method avoids halogenated intermediates, reducing environmental hazards.

Physicochemical Properties

Physical State and Solubility

TOTP is a light yellow, viscous liquid at room temperature, odorless and insoluble in water (<0.1 mg/L) . It exhibits high solubility in organic solvents:

  • Toluene: Miscible

  • Hexane: 850 g/L

  • Diethyl ether: 720 g/L .

Thermal and Chemical Stability

The compound demonstrates exceptional thermal stability, with a decomposition temperature exceeding 300°C, making it suitable for high-temperature applications like lubricant additives . Hydrolysis occurs slowly under alkaline conditions, generating o-cresol and phosphate ions .

Table 2: Key Physicochemical Parameters

PropertyValue
Melting Point-35°C
Boiling Point255°C (at 760 mmHg)
Density1.17 g/cm³
Log Kow (Partition)4.8

Industrial Applications

Flame Retardancy

TOTP’s primary use lies in fire suppression systems and flame-retardant coatings. It inhibits combustion by releasing phosphoric acid upon heating, which catalyzes char formation on polymer surfaces . Applications include:

  • Electronics: Circuit board coatings to prevent short-circuit fires .

  • Automotive: Interior materials meeting FMVSS 302 flammability standards .

Plasticizer Function

In polyvinyl chloride (PVC) formulations, TOTP enhances flexibility by reducing intermolecular forces between polymer chains. Its compatibility with acrylic resins makes it ideal for adhesives and sealants .

Toxicological Profile and Mechanisms

Acute and Chronic Neurotoxicity

TOTP is a prototypical organophosphate-induced delayed neurotoxin (OPIDN). Key metabolic pathways include:

  • Hepatic Activation: Cytochrome P450 enzymes convert TOTP to saligenin cyclic o-tolyl phosphate (SCOTP), a potent inhibitor of neuropathy target esterase (NTE) .

  • Axonal Degeneration: NTE inhibition disrupts lipid metabolism in neurons, causing axonal swelling and demyelination. Symptoms (ataxia, paralysis) manifest 1–3 weeks post-exposure .

Table 3: Toxicity Data from Rodent Studies

SpeciesDose (mg/kg)EffectSource
Rat30020% mortality, reduced rotorod performance
Mouse700Hepatic vacuolization, elevated GPT

Environmental Impact

TOTP meets criteria for Persistent, Bioaccumulative, and Toxic (PBT) substances:

  • Aquatic LC50: 7.0–8.7 mg/L (Fish, 96 hr) .

  • Bioconcentration Factor: 1,240 in Daphnia magna .

Regulatory limits restrict ortho-isomer content in commercial TCP to <0.1% in the EU (REACH Annex XVII) .

Historical Poisoning Incidents

1899 French Pharmaceutical Disaster

A phosphocresote formulation containing TOTP caused polyneuropathy in six tuberculosis patients, marking the first documented OPIDN outbreak .

1977 Sri Lankan Contaminated Oil Crisis

Adulteration of gingili oil with TOTP led to 20 cases of paralysis among young women, highlighting risks of industrial-chemical mismanagement .

Analytical Detection Methods

Chromatographic Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detects TOTP in biological samples at concentrations ≥0.1 ppb .

  • High-Performance Liquid Chromatography (HPLC): Quantifies ortho-isomer content in TCP mixtures with 99% accuracy .

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